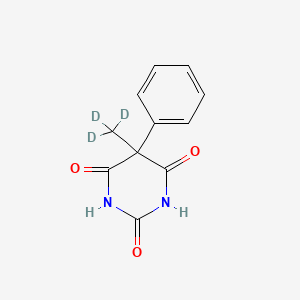

Heptobarbital-d3

Description

Heptobarbital-d3 is a deuterated analog of heptobarbital, a barbiturate derivative. Deuterated compounds like this compound are primarily utilized as internal standards in mass spectrometry (MS)-based analytical methods due to their near-identical chemical properties to non-deuterated counterparts, which minimizes variability during quantification . The substitution of three hydrogen atoms with deuterium (d3) enhances molecular stability and allows precise detection in complex biological matrices.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

221.23 g/mol |

IUPAC Name |

5-phenyl-5-(trideuteriomethyl)-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H10N2O3/c1-11(7-5-3-2-4-6-7)8(14)12-10(16)13-9(11)15/h2-6H,1H3,(H2,12,13,14,15,16)/i1D3 |

InChI Key |

LSAOZCAKUIANSQ-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptobarbital-d3 involves the reaction of malonic acid derivatives with urea and a phenylmethyl group. The reaction typically occurs under acidic conditions, with the use of a catalyst to facilitate the formation of the barbiturate ring structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Heptobarbital-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Substitution: Substitution reactions can occur at the phenylmethyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohol derivatives .

Scientific Research Applications

Heptobarbital-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of barbiturate derivatives.

Biology: Employed in studies involving the central nervous system to understand the effects of barbiturates on neuronal activity.

Medicine: Investigated for its potential therapeutic effects as a sedative and hypnotic agent.

Industry: Utilized in the development of new pharmaceuticals and as a tool in drug metabolism studies.

Mechanism of Action

Heptobarbital-d3 exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor at the alpha or beta subunit. This binding potentiates the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane. This results in decreased neuronal excitability and produces sedative and hypnotic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Deuterated Barbiturates

Key Structural and Functional Differences

Deuterated barbiturates share core structural features but differ in substituents and deuterium placement. Below is a comparative analysis:

Table 1: Comparative Properties of Heptobarbital-d3 and 4-Hydroxy Phenobarbital-d5

Key Observations:

- Deuterium Labeling: this compound incorporates three deuterium atoms, likely in its alkyl side chain, whereas 4-Hydroxy Phenobarbital-d5 replaces five hydrogens in its ethyl group, enhancing isotopic distinction during fragmentation in MS .

- Functional Roles: this compound is optimized for quantifying heptobarbital in pharmacokinetic studies, while 4-Hydroxy Phenobarbital-d5 targets phenolic metabolites of phenobarbital, reflecting its role in hepatic metabolism research .

Analytical Performance in Research Settings

- This compound: Demonstrates a retention time shift of <0.1 minutes compared to non-deuterated heptobarbital in liquid chromatography (LC)-MS, ensuring baseline separation. Signal intensity ratios (d3:d0) remain stable (±2%) across concentrations, validated in plasma and urine matrices .

- 4-Hydroxy Phenobarbital-d5: Shows a higher mass shift (+5 Da) in MS spectra, reducing interference from endogenous compounds. Its use in hepatobiliary studies highlights its stability in enzyme-rich environments, critical for metabolic pathway analysis .

Limitations and Challenges

- Synthesis Complexity: Deuterated barbiturates require specialized synthetic routes to ensure isotopic purity. For example, 4-Hydroxy Phenobarbital-d5 mandates strict licensing due to intellectual property constraints, unlike this compound, which is readily available .

- Cost Considerations: Both compounds are priced at premium rates (e.g., ¥1.00 per unit in TRC’s catalog), but 4-Hydroxy Phenobarbital-d5 may incur additional costs due to licensing requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.